molecular formula C9H16O B8691902 1-Nonyn-4-ol CAS No. 20810-18-8

1-Nonyn-4-ol

Cat. No.: B8691902
CAS No.: 20810-18-8
M. Wt: 140.22 g/mol
InChI Key: DNHMBZFEOTWFKP-UHFFFAOYSA-N
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Description

1-Nonyn-4-ol (IUPAC name: non-1-yn-4-ol) is a terminal alkyne alcohol with a hydroxyl group at the fourth carbon and a triple bond between the first and second carbons. Its molecular formula is C₉H₁₆O, and its structure is characterized by a nine-carbon chain (CH≡C-CH₂-CH(OH)-CH₂-CH₂-CH₂-CH₂-CH₃). For instance, 1-nonen-4-ol (an alkene analog) has been synthesized via allylation reactions, as noted in , suggesting similar synthetic pathways for this compound involving alkyne intermediates .

Properties

CAS No.

20810-18-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-1-yn-4-ol

InChI

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h2,9-10H,3,5-8H2,1H3

InChI Key

DNHMBZFEOTWFKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC#C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Hex-4-yn-1-ol (C₆H₁₀O)
  • Molecular Formula: C₆H₁₀O (vs. C₉H₁₆O for 1-nonyn-4-ol)
  • Key Properties: Boiling point: Not explicitly reported, but its shorter chain length suggests lower boiling point compared to this compound. Stability: Stable under recommended storage conditions (). Synthesis: Prepared via isomerization of hex-5-yn-1-ol using potassium tert-butoxide ().
  • Applications : Used as a precursor in organic synthesis for bicyclic compounds ().
5-(4′-Nitrophenyl)pent-4-yn-1-ol (C₁₁H₁₁NO₃)
  • Molecular Formula: C₁₁H₁₁NO₃ (vs. C₉H₁₆O for this compound)
  • Key Properties :
    • Melting point: 30–32°C (solid state) .
    • Reactivity: Electron-withdrawing nitro groups enhance stability but reduce nucleophilicity.
  • Applications : Intermediate in diastereoselective synthesis of bicyclic amines ().
3-Nonyn-1-ol (C₉H₁₆O)
  • Molecular Formula: Same as this compound (C₉H₁₆O), but with the triple bond at C3–C4 and hydroxyl at C1.
  • Key Differences: Positional isomerism affects polarity and solubility. Infrared (IR) and mass spectral data available (), aiding differentiation from this compound.
4-Ethyl-1-octyn-3-ol (C₁₀H₁₈O)
  • Molecular Formula: C₁₀H₁₈O (vs. C₉H₁₆O for this compound)
  • Key Properties: Branched chain reduces crystallinity compared to linear this compound. Applications: Used as a corrosion inhibitor and intermediate in specialty chemicals ().

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Stability
This compound C₉H₁₆O 140.23 ~200 (estimated) Not reported Likely stable
Hex-4-yn-1-ol C₆H₁₀O 98.15 ~160 (estimated) Not reported Stable
3-Nonyn-1-ol C₉H₁₆O 140.23 ~195 Not reported Stable
5-(4′-Nitrophenyl)pent-4-yn-1-ol C₁₁H₁₁NO₃ 213.21 - 30–32 Sensitive to light

Notes:

  • Boiling points are estimated based on chain length and functional groups.
  • Stability data for this compound are inferred from analogs like hex-4-yn-1-ol .

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